molecular formula C8H14F2O B2698272 (3,3-Difluorocycloheptyl)methanol CAS No. 2309465-03-8

(3,3-Difluorocycloheptyl)methanol

Cat. No.: B2698272
CAS No.: 2309465-03-8
M. Wt: 164.196
InChI Key: HQAXDKJKOUBFGS-UHFFFAOYSA-N
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Description

(3,3-Difluorocycloheptyl)methanol is a fluorinated cycloalkanol derivative characterized by a seven-membered cycloheptane ring with two fluorine atoms at the 3,3-positions and a hydroxymethyl (-CH₂OH) substituent. Fluorinated cycloalkanols are critical intermediates in pharmaceutical and agrochemical synthesis due to their enhanced metabolic stability and lipophilicity compared to non-fluorinated counterparts .

Properties

IUPAC Name

(3,3-difluorocycloheptyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2O/c9-8(10)4-2-1-3-7(5-8)6-11/h7,11H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAXDKJKOUBFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC(C1)CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluorocycloheptyl)methanol typically involves the difluoromethylation of cycloheptanone followed by reduction. One common method includes the reaction of cycloheptanone with difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The resulting difluorocycloheptanone is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced difluoromethylating reagents and catalysts can enhance the efficiency and selectivity of the production process .

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluorocycloheptyl)methanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: The major product is (3,3-Difluorocycloheptyl)ketone.

    Reduction: The major product is cycloheptylmethanol.

    Substitution: The major products depend on the substituent introduced, such as (3,3-Difluorocycloheptyl)methoxy or (3,3-Difluorocycloheptyl)tert-butyl.

Scientific Research Applications

(3,3-Difluorocycloheptyl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of (3,3-Difluorocycloheptyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Table 1: Structural and Key Physicochemical Comparisons

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Ring Size Substituents Similarity Score Key Properties
(3,3-Difluorocycloheptyl)methanol Not Provided C₈H₁₄F₂O ~164.19 (calculated) 7 3,3-diF, -CH₂OH N/A Estimated higher lipophilicity
(3,3-Difluorocyclobutyl)methanol 681128-39-2 C₅H₈F₂O 122.11 4 3,3-diF, -CH₂OH 0.92 Harmful via inhalation/skin
trans-(4-(Trifluoromethyl)cyclohexyl)methanol 1202577-61-4 C₈H₁₃F₃O 182.18 6 4-CF₃, -CH₂OH 0.81 Higher volatility due to CF₃
(4,4-Difluorocyclohexyl)methanol 178312-48-6 C₇H₁₂F₂O 150.17 6 4,4-diF, -CH₂OH 0.81 Moderate polarity
4-(Trifluoromethyl)cyclohexanol 30129-18-1 C₇H₁₁F₃O 168.16 6 4-CF₃, -OH 0.88 Lower boiling point vs. methanol analogs
(3,3-Dimethylcyclohexyl)methanol 102369-67-5 C₉H₁₈O 142.24 6 3,3-diCH₃, -CH₂OH N/A Liquid at RT, hydrophobic

Key Observations :

  • Ring Size : The cycloheptyl ring in the target compound likely confers greater conformational flexibility and steric bulk compared to cyclobutyl/cyclohexyl analogs, impacting solubility and reactivity .
  • Fluorination: Difluoro substituents enhance electronegativity and metabolic stability compared to non-fluorinated derivatives like (3,3-dimethylcyclohexyl)methanol .
  • Functional Groups: Methanol derivatives (-CH₂OH) generally exhibit higher polarity and hydrogen-bonding capacity than simple alcohols (-OH), influencing solubility and intermolecular interactions .

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